molecular formula C12H18BrN3 B1412014 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1565097-29-1

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

货号: B1412014
CAS 编号: 1565097-29-1
分子量: 284.2 g/mol
InChI 键: FEPRDRIZWQBPAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a heterocyclic compound featuring a piperidine core substituted with a dimethylamine group at the 4-position and a 5-bromopyridin-3-yl moiety. This structure combines the rigidity of the pyridine ring with the flexibility of the piperidine scaffold, making it a candidate for diverse biological interactions.

属性

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRDRIZWQBPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthetic pathways, structure-activity relationships (SAR), and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₈BrN₃
  • Molecular Weight: 284.21 g/mol
  • CAS Number: 86810802
  • Chemical Structure:

    Structure of this compound

This compound features a brominated pyridine moiety linked to a dimethylpiperidine, which contributes to its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects in various cancer cell lines. Specifically, compounds derived from piperidine structures have been evaluated for their ability to induce apoptosis in tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain models .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in neurological disorders:

  • Acetylcholinesterase (AChE) Inhibition: The compound may inhibit AChE, which is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Antiviral Activity

The compound has been assessed for antiviral properties against various viruses. Its structural similarities to other piperidine derivatives suggest potential efficacy against viral infections such as HIV and Dengue virus. These compounds have demonstrated moderate protection against viral replication in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Bromine Substitution: The presence of the bromine atom at the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Dimethylpiperidine Moiety: This part of the molecule contributes to its stability and interaction with various receptors or enzymes.

Comparative Analysis

CompoundKey ActivityNotes
This compoundAnticancer, AChE inhibitionPotential for Alzheimer’s treatment
Piperidine DerivativesCytotoxicityVaried activity based on substituents
Other Brominated PiperidinesAntiviralSimilar SAR leading to diverse bioactivity

Case Studies

Case Study 1: Cancer Cell Lines
In a recent study, various piperidine derivatives were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that specific modifications in the piperidine structure led to enhanced cytotoxicity and apoptosis induction compared to traditional chemotherapeutics .

Case Study 2: Alzheimer’s Disease
Research focused on the inhibition of cholinesterases revealed that certain piperidine derivatives exhibited dual inhibition properties, making them promising candidates for treating Alzheimer’s disease by preventing the breakdown of acetylcholine .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyridine Hybrids

Compound Name Key Structural Differences Biological Activity/Application Reference
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Quinazoline core instead of pyridine; Cl substituent Antagonism of RBBP4 (retinoblastoma protein)
6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-... (MMV3) Imidazole-propyl side chain; triazole/thiadiazole core Potential antimicrobial or antiparasitic activity (MMV series)
N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide Fluorophenyl and indole-carboxamide substituents Histone methyltransferase inhibition
1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine Chlorobenzyl-pyrroloquinoline scaffold 5-HT6R/5-HT3R antagonist; MAO-B inhibition

Key Observations:

  • Core Heterocycle Influence : Replacement of pyridine with quinazoline (as in RBBP4 antagonists) introduces planar aromatic systems that enhance π-π stacking in enzyme active sites .
  • Halogen Effects : Bromine at pyridine 5-position (target compound) vs. chlorine in quinazoline derivatives () may alter steric bulk and electronic properties, impacting target selectivity .
  • Side Chain Modifications : Compounds with extended side chains (e.g., imidazole-propyl in MMV3) show enhanced solubility or binding to larger binding pockets .

Bromopyridine-Containing Analogues

Compound Name Core Structure Substituents/Modifications Activity Reference
5-(4-Bromophenyl)-N-aryl-3-nitropyridin-2-amine derivatives 2-Aminopyridine core Bromophenyl, nitro, aryl groups AChE/BChE inhibition (IC50: 0.5–5 µM)
Substituted 3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea Pyrimidine-thiourea scaffold Bromopyridinyl, phenyl groups α-Glucosidase inhibition (IC50: 12–35 µM)

Key Observations:

  • Enzyme Inhibition : Bromine’s position (para vs. meta) on pyridine/phenyl rings correlates with potency. For example, 5-bromopyridin-3-yl derivatives (target compound and ) show stronger α-glucosidase inhibition than 4-bromophenyl analogs .

Piperidine Derivatives with Aromatic Substitutions

Compound Name Aromatic Substituent Key Modifications Physicochemical Properties Reference
1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine Methoxy-substituted phenyl Methoxy group improves solubility MW: 249.35; HPLC purity: 99.3%
1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine Sulfonyl-linked benzene Sulfonyl group enhances polarity MW: 283.39; Discontinued commercial

Key Observations:

  • Solubility : Methoxy groups () increase hydrophilicity compared to bromine (logP ~2.5 vs. ~3.0 estimated).
  • Synthetic Feasibility : Sulfonyl derivatives () require specialized coupling agents (e.g., HBTU), whereas bromopyridinyl compounds may utilize Pd-catalyzed cross-couplings .

准备方法

Synthesis of the Piperidin-4-amine Core

Starting Material: Piperidine derivatives are commonly used as the base scaffold.

Dimethylation: N,N-Dimethylpiperidin-4-amine is typically synthesized by methylation of piperidin-4-amine or by reductive amination methods.

Hydrochloride Salt Formation: For stability and handling, the free base is often converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or similar solvents.

Step Reaction Type Reagents/Conditions Outcome
1 Methylation Formaldehyde, formic acid (Eschweiler–Clarke) or methyl iodide N,N-dimethylpiperidin-4-amine
2 Salt formation HCl in methanol, room temperature N,N-dimethylpiperidin-4-amine hydrochloride

Preparation of the 5-Bromopyridin-3-yl Intermediate

Bromination: Selective bromination of pyridine derivatives at the 5-position can be achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

Halogenated Pyridine Synthesis: Commercially available 5-bromo-3-halopyridine derivatives can be used as starting points for coupling reactions.

Coupling of Piperidin-4-amine with 5-Bromopyridin-3-yl Moiety

Nucleophilic Substitution: The key step involves nucleophilic displacement of a halogen (usually chloride or bromide) on the pyridine ring by the amine nitrogen of N,N-dimethylpiperidin-4-amine.

Typical Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),
  • Base: Triethylamine or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack,
  • Temperature: Elevated temperatures (60–120 °C) to promote substitution,
  • Time: Several hours to overnight.

Alternative Coupling: Buchwald-Hartwig amination catalyzed by palladium complexes can be employed for higher yields and selectivity, especially for aryl halides that are less reactive.

Reduction and Purification

If nitro groups are present on the pyridine ring precursor, reduction to amines is performed using sodium borohydride in the presence of zinc chloride or catalytic hydrogenation, avoiding precious metals to reduce cost.

Purification is typically done by column chromatography or recrystallization.

Representative Synthetic Route Summary

Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 N,N-Dimethylpiperidin-4-amine Methylation of piperidin-4-amine 75–85 Eschweiler–Clarke or reductive amination
2 5-Bromo-3-halopyridine Bromination or commercial sourcing 80–90 Regioselective bromination critical
3 Coupling to form 1-(5-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine Nucleophilic substitution or Pd-catalyzed amination 60–80 Elevated temperature, base required
4 Final purification Chromatography or recrystallization Ensures compound purity >95%

Detailed Research Findings and Analysis

  • Avoidance of Precious Metals: The method described in patent CN106432054A emphasizes avoiding precious metal catalysts by using zinc chloride and sodium borohydride for reduction steps, lowering production cost and enabling mild reaction conditions suitable for scale-up.

  • Simultaneous Reduction: The method allows for simultaneous reduction of nitro groups and pyridine rings, improving efficiency and yield.

  • Yields and Scalability: The described method achieves good yields (typically above 70%) with mild conditions, making it suitable for industrial production.

  • Nucleophilic Substitution Specificity: The position of bromine on the pyridine ring (5-position in this case) influences reactivity and regioselectivity during coupling. The 5-bromo isomer requires careful control to avoid side reactions and ensure substitution occurs at the desired site.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Nucleophilic Substitution Simple, uses halopyridine and amine Cost-effective, straightforward Requires elevated temp, moderate yields
Pd-Catalyzed Buchwald-Hartwig Amination Palladium catalyst, ligand system High selectivity and yield Expensive catalysts, sensitive conditions
Reduction with ZnCl2/NaBH4 Avoids precious metals, mild Lower cost, scalable May require careful control of conditions
Eschweiler–Clarke Methylation For piperidine amine dimethylation Simple, high yield Limited to methylation only

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS) in acetonitrile to introduce the bromine atom at the 5-position of pyridine .
  • Step 2 : Coupling the bromopyridine intermediate with a piperidin-4-amine derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
  • Step 3 : N,N-Dimethylation of the piperidine amine using methyl iodide or formaldehyde under reductive amination conditions.
    Key purification steps include column chromatography (silica gel) and recrystallization. Reaction yields and purity should be verified via HPLC and mass spectrometry .

Q. How can the structure of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR should resolve signals for the bromopyridine aromatic protons (δ 7.5–8.5 ppm), piperidine methyl groups (δ 2.2–2.8 ppm), and amine protons (if present).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (m/z calculated for C12_{12}H17_{17}BrN3_3: 298.06).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction can resolve bond angles and stereochemistry .

Q. What are the standard protocols for evaluating its biological activity in vitro?

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure inhibition of target enzymes (e.g., kinases or proteases). IC50_{50} values are determined via dose-response curves.
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., MDA-MB-231). Include controls for nonspecific binding (e.g., DMSO vehicle) .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility and stability studies?

  • Solubility Optimization : Test in buffered solutions (pH 1–10) with co-solvents (DMSO, PEG-400). Use dynamic light scattering (DLS) to monitor aggregation.
  • Stability Analysis : Perform accelerated degradation studies under UV light, heat (40°C), and humidity (75% RH). Analyze degradation products via LC-MS and adjust formulation accordingly .

Q. What strategies improve target selectivity in kinase inhibition studies?

  • Computational Docking : Use molecular dynamics (MD) simulations to predict binding poses and identify key residues (e.g., ATP-binding pocket interactions).
  • SAR Analysis : Synthesize analogs with modifications to the bromopyridine or piperidine moieties. Compare inhibitory activity across kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How can metabolic stability be assessed in preclinical studies?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, 2D6) to predict drug-drug interactions .

Q. What advanced techniques validate its mechanism of action in vivo?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma concentrations (LC-MS) and correlate with biomarker modulation (e.g., phosphorylated kinases).
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final coupling step of synthesis?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2, XPhos Pd G3) and ligands (BINAP, DavePhos) to enhance cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 20–30% .

Q. How to address discrepancies in IC50_{50}50​ values across labs?

  • Standardized Protocols : Use identical assay conditions (e.g., ATP concentration, incubation time).
  • Reference Compounds : Include known inhibitors (e.g., staurosporine for kinases) as internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。